Indolin-5-ylmethanamine dihydrochloride

Vue d'ensemble

Description

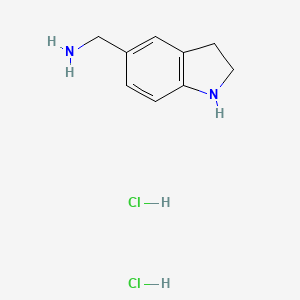

(2,3-Dihydro-1H-indol-5-ylmethyl)amine dihydrochloride is a chemical compound with the molecular formula C₉H₁₄Cl₂N₂ and a molecular weight of 221.13 g/mol . This compound is a derivative of indoline, a bicyclic heterocycle that is a structural component in many natural products and biologically active compounds .

Méthodes De Préparation

The most direct method for the preparation of (2,3-dihydro-1H-indol-5-ylmethyl)amine involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by hydrolysis of the phthalimido group to an amino group . Another method involves the synthesis from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .

Analyse Des Réactions Chimiques

(2,3-Dihydro-1H-indol-5-ylmethyl)amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding indole derivatives.

Reduction: It can be reduced to form different amine derivatives.

Substitution: It undergoes substitution reactions where the amino group can be replaced by other functional groups. Common reagents used in these reactions include sulfuric acid for catalysis and various deprotecting agents for removing protecting groups.

Applications De Recherche Scientifique

Anti-inflammatory Agents

Recent studies have highlighted the potential of indoline-based compounds, including indolin-5-ylmethanamine dihydrochloride, as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). These enzymes are critical in the biosynthesis of pro-inflammatory leukotrienes, making them attractive targets for anti-inflammatory drug development.

Case Study : A study identified an indoline derivative (compound 73) that exhibited significant inhibition of both 5-LOX and sEH with IC₅₀ values of 0.41 ± 0.01 μM and 0.43 ± 0.10 μM, respectively. In vivo tests demonstrated its efficacy in reducing inflammation in murine models of peritonitis and asthma, suggesting its potential as a therapeutic agent for inflammatory diseases .

| Compound | Target Enzyme | IC₅₀ (μM) | In Vivo Efficacy |

|---|---|---|---|

| Compound 73 | 5-LOX | 0.41 ± 0.01 | Effective in reducing inflammation |

| Compound 73 | sEH | 0.43 ± 0.10 | Effective in reducing inflammation |

Neuropsychiatric Disorders

Indoline derivatives have also been studied for their effects on serotonin receptors, particularly the 5-HT6 receptor, which is implicated in various neuropsychiatric conditions such as anxiety, depression, and cognitive disorders. Compounds exhibiting affinity for this receptor may serve as potential treatments for obesity and type 2 diabetes as well.

Research Findings : Certain indole and indoline compounds have shown promise as modulators of the 5-HT6 receptor, potentially acting as antagonists or partial agonists. This activity suggests their utility in managing conditions like anxiety, depression, and cognitive decline .

Summary of Findings

This compound demonstrates significant promise in several therapeutic areas:

- Anti-inflammatory Applications : As a dual inhibitor of key enzymes involved in inflammatory pathways.

- Neuropsychiatric Applications : As a modulator of serotonin receptors with potential benefits in treating mood disorders and metabolic conditions.

Mécanisme D'action

The mechanism of action of Indolin-5-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound interact with RCAR/(PYR/PYL) receptor proteins in plants, which are involved in the abscisic acid signaling pathway . This interaction can influence various physiological processes in plants.

Comparaison Avec Des Composés Similaires

(2,3-Dihydro-1H-indol-5-ylmethyl)amine dihydrochloride can be compared with other similar compounds such as:

Indoline: The parent compound from which (2,3-dihydro-1H-indol-5-ylmethyl)amine is derived.

Indole: A structurally related compound that is also a bicyclic heterocycle.

Indolinylmethyl sulfonamides: Compounds that have shown strong affinity for RCAR/(PYR/PYL) receptor proteins in plants. The uniqueness of Indolin-5-ylmethanamine dihydrochloride lies in its specific structural features and its potential pharmacological properties.

Activité Biologique

Indolin-5-ylmethanamine dihydrochloride, with the chemical formula CHClN, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, relevant research findings, and applications.

This compound exhibits its biological effects primarily through its interaction with various molecular targets. The compound can act as an inhibitor for several enzymes, notably:

- 5-Lipoxygenase (5-LOX) : A key enzyme in the biosynthesis of leukotrienes, which are mediators of inflammation. Inhibiting this enzyme can reduce inflammatory responses .

- Soluble Epoxide Hydrolase (sEH) : This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have protective cardiovascular effects. Dual inhibition of both 5-LOX and sEH can enhance anti-inflammatory pathways while reducing pro-inflammatory mediators .

In Vitro Studies

A series of studies have evaluated the inhibitory effects of indoline derivatives on 5-LOX:

| Compound | IC (μM) in PMNL | IC for Isolated 5-LOX |

|---|---|---|

| Indoline Derivative 43 | 1.38 ± 0.23 | 0.45 ± 0.11 |

| Other Compounds | >10 | >10 |

The results indicate that compound 43 shows significant inhibitory activity against both activated human polymorphonuclear leukocytes (PMNLs) and isolated 5-LOX, making it a promising candidate for further development as an anti-inflammatory agent .

In Vivo Studies

In vivo experiments using murine models have demonstrated that indoline-based compounds can effectively reduce inflammation in conditions such as zymosan-induced peritonitis and experimental asthma. For instance, compound 73, a derivative of indoline, exhibited remarkable efficacy in these models, highlighting the therapeutic potential of these compounds in treating inflammatory diseases .

Case Studies

- Anti-inflammatory Efficacy :

- Cardiovascular Protection :

Propriétés

IUPAC Name |

2,3-dihydro-1H-indol-5-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-6-7-1-2-9-8(5-7)3-4-11-9;;/h1-2,5,11H,3-4,6,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMQMRVYUDOQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.